molecular formula C11H16 B13807072 3-Hex-1-ynylcyclopentene

3-Hex-1-ynylcyclopentene

Cat. No.: B13807072
M. Wt: 148.24 g/mol
InChI Key: QZRQHJCDBWWJIP-UHFFFAOYSA-N
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Description

3-Hex-1-ynylcyclopentene is an organic compound that features a cyclopentene ring substituted with a hex-1-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hex-1-ynylcyclopentene typically involves the reaction of cyclopentene with a hex-1-yne derivative under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halogenated cyclopentene in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Hex-1-ynylcyclopentene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in substitution reactions, where the hex-1-ynyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Halogenation reactions using halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be employed.

Major Products Formed

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of hex-1-enylcyclopentene or hexylcyclopentene.

    Substitution: Formation of halogenated cyclopentene derivatives.

Scientific Research Applications

3-Hex-1-ynylcyclopentene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hex-1-ynylcyclopentene in chemical reactions involves the interaction of its functional groups with various reagents. The alkyne group can participate in addition reactions, while the cyclopentene ring can undergo ring-opening or substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler compound with a cyclopentene ring but without the hex-1-ynyl group.

    Hex-1-yne: An alkyne without the cyclopentene ring.

    Vinylcyclopentane: A compound with a vinyl group instead of an alkyne group attached to the cyclopentene ring.

Uniqueness

3-Hex-1-ynylcyclopentene is unique due to the presence of both a cyclopentene ring and a hex-1-ynyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry.

Properties

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

3-hex-1-ynylcyclopentene

InChI

InChI=1S/C11H16/c1-2-3-4-5-8-11-9-6-7-10-11/h6,9,11H,2-4,7,10H2,1H3

InChI Key

QZRQHJCDBWWJIP-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1CCC=C1

Origin of Product

United States

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